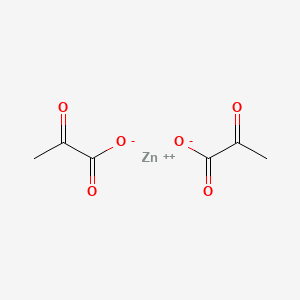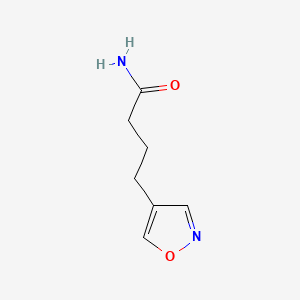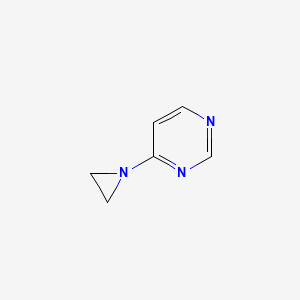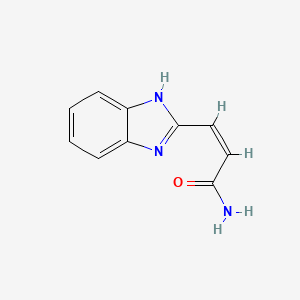
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide, also known as benzimidazole derivative, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound exhibits various biological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide are diverse and depend on the specific biological activity being studied. For example, in studies of its antitumor activity, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In studies of its anti-inflammatory activity, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide for lab experiments is its diverse biological activities. This compound can be used to study various biological processes, including cell proliferation, apoptosis, and inflammation. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities of the compound.
However, there are also some limitations to the use of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide in lab experiments. One limitation is its potential toxicity, which may limit its use in certain cell lines or animal models. Another limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret experimental results.
将来の方向性
There are many future directions for the study of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide. One direction is the development of more potent and selective derivatives of this compound for use in drug development. Another direction is the study of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
合成法
The synthesis of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide can be achieved through several methods. One of the most common methods is the reaction between 2-amino(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamidee and acryloyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide with a yield of up to 85%.
科学的研究の応用
(Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide has been extensively studied for its potential applications in scientific research. This compound exhibits various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-6H,(H2,11,14)(H,12,13)/b6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCVRZIGZRBKNT-WAYWQWQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C\C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1H-Benzo[d]imidazol-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


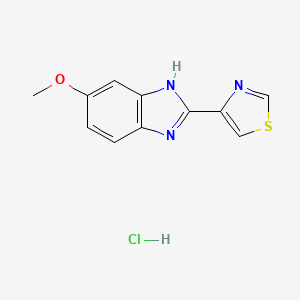
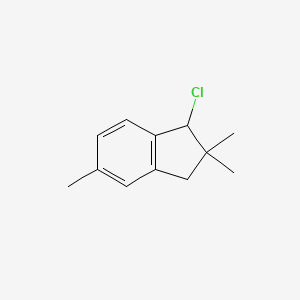
![(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-(methylsulfanyl)oxane-3,4,5-triol](/img/structure/B589619.png)
